molecular formula C13H20NO2P B13338209 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Katalognummer: B13338209
Molekulargewicht: 253.28 g/mol
InChI-Schlüssel: LRUWTESIKOAMDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C13H20NO2P and a molecular weight of 253.28 g/mol It is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and an azaphosphinane ring with an oxide functional group

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide typically involves the reaction of 1,4-azaphosphorine with benzyl and ethoxy substituents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H20NO2P

Molekulargewicht

253.28 g/mol

IUPAC-Name

1-benzyl-4-ethoxy-1,4λ5-azaphosphinane 4-oxide

InChI

InChI=1S/C13H20NO2P/c1-2-16-17(15)10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI-Schlüssel

LRUWTESIKOAMDK-UHFFFAOYSA-N

Kanonische SMILES

CCOP1(=O)CCN(CC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.